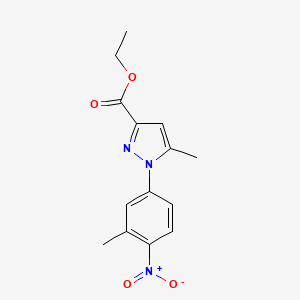

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate, also known as E5MNPPC, is an important synthetic compound with a wide range of applications in scientific research. It is a key intermediate in the synthesis of various compounds and is widely used in medicinal chemistry and drug discovery. This compound has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazole derivatives, including those similar to Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate, are invaluable in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile dyes and heterocyclic compounds from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are recognized for their wide spectrum of biological activities. Methyl substituted pyrazoles, for example, have been reported as potent medicinal scaffolds showing a range of biological activities. Research focuses on synthesizing methyl substituted pyrazoles and evaluating their medical significance, which could guide the development of new pharmaceutical compounds with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).

Organic Synthesis and Green Chemistry

Additionally, pyrazole derivatives play a significant role in organic synthesis, including green chemistry applications. They serve as versatile intermediates in the preparation of metal passivators and light-sensitive materials. The development of environmentally benign synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) demonstrates the potential for pyrazole derivatives in facilitating practical and efficient synthetic pathways (Gu et al., 2009).

Chemical Modification and Functionalization

Pyrazole derivatives are also crucial in the chemical modification of biopolymers, leading to ethers and esters with specific properties. This chemical modification path opens up new possibilities for developing biopolymer-based materials with tailored functional groups, substitution degrees, and patterns for various industrial and research applications (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-4-21-14(18)12-8-10(3)16(15-12)11-5-6-13(17(19)20)9(2)7-11/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPMCFTCGIJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)